molecular formula C8H8F4N2O2 B14073095 (2,4-Bis(difluoromethoxy)phenyl)hydrazine

(2,4-Bis(difluoromethoxy)phenyl)hydrazine

Cat. No.: B14073095
M. Wt: 240.15 g/mol
InChI Key: QRYYARFRZPQAMY-UHFFFAOYSA-N
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Description

(2,4-Bis(difluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,4-difluoromethoxybenzene with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylhydrazine derivatives .

Scientific Research Applications

(2,4-Bis(difluoromethoxy)phenyl)hydrazine is utilized in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups enhance its binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluoromethoxy)phenylhydrazine
  • (2,4-Dimethoxy)phenylhydrazine
  • (2,4-Dichloromethoxy)phenylhydrazine

Uniqueness

(2,4-Bis(difluoromethoxy)phenyl)hydrazine is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical and physical properties compared to its analogs. These groups enhance its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F4N2O2

Molecular Weight

240.15 g/mol

IUPAC Name

[2,4-bis(difluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H8F4N2O2/c9-7(10)15-4-1-2-5(14-13)6(3-4)16-8(11)12/h1-3,7-8,14H,13H2

InChI Key

QRYYARFRZPQAMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)NN

Origin of Product

United States

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